Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine
CAS No.:
Cat. No.: VC16212172
Molecular Formula: C10H11F4N
Molecular Weight: 221.19 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine -](/images/structure/VC16212172.png)
Specification
Molecular Formula | C10H11F4N |
---|---|
Molecular Weight | 221.19 g/mol |
IUPAC Name | N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]ethanamine |
Standard InChI | InChI=1S/C10H11F4N/c1-2-15-6-7-4-3-5-8(9(7)11)10(12,13)14/h3-5,15H,2,6H2,1H3 |
Standard InChI Key | UZYXWRVALDKYNC-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=C(C(=CC=C1)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Key Identifiers
The compound’s molecular formula, , reflects its hybrid aromatic-aliphatic architecture . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1525583-83-8 | |
Molecular Weight | 221.19 g/mol | |
IUPAC Name | Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine |
The trifluoromethyl (-CF) and fluorine (-F) groups introduce significant electronegativity, influencing the compound’s reactivity and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Routes
The compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting 2-fluoro-3-(trifluoromethyl)benzyl chloride with ethylamine under basic conditions:
This method mirrors the synthesis of related benzylamine derivatives, which achieve yields of 55–86% under microwave-assisted conditions .
Optimization Challenges
The electron-withdrawing -CF group deactivates the aromatic ring, necessitating elevated temperatures (70–140°C) and polar aprotic solvents like methanol or THF . Purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Predicted Solubility and Lipophilicity
Computational models estimate a log (octanol-water) of 2.33, indicating moderate lipophilicity . Aqueous solubility is projected at 1.08 mg/mL (0.00617 mol/L), classifying it as "soluble" per IUPAC guidelines .
Thermal Stability
While experimental melting/boiling points are unavailable, analogous compounds decompose above 200°C. The -CF group enhances thermal stability via strong C-F bonds .
Biological and Industrial Applications
Pharmaceutical Intermediate
Fluorinated benzylamines are precursors to protease inhibitors and kinase modulators . The ethylamine moiety may enhance blood-brain barrier permeability, making it valuable in CNS drug discovery .
Agrochemical Uses
Trifluoromethyl groups are prevalent in herbicides and insecticides. This compound’s structure suggests potential as a synergist or metabolite in crop protection agents .
Precaution | Recommendation |
---|---|
Personal Protection | Nitrile gloves, goggles |
Ventilation | Fume hood required |
Storage | Cool, dry, inert atmosphere |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume